O,O'-Bis(2-methylbutyl) hydrogen dithiophosphate, zinc salt
Description
Systematic IUPAC Nomenclature and Molecular Formula
The compound’s systematic name follows International Union of Pure and Applied Chemistry (IUPAC) conventions, which prioritize functional group hierarchy and substituent positioning. Its full IUPAC designation is zinc;bis(2-methylbutoxy)-sulfanylidene-sulfido-λ⁵-phosphane . This nomenclature reflects:
- The central zinc ion coordinated to two dithiophosphate ligands.
- Each ligand’s phosphorus atom bonded to two sulfur atoms (sulfanylidene and sulfido groups).
- The 2-methylbutyl alkoxy substituents attached to the phosphorus centers.
The molecular formula, C₂₀H₄₄O₄P₂S₄Zn , confirms the stoichiometry:
- 20 carbon atoms from four 2-methylbutyl groups (C₅H₁₁).
- 44 hydrogen atoms distributed across the alkyl chains and phosphate cores.
- Four oxygen atoms bridging phosphorus and alkyl groups.
- Two phosphorus atoms central to the dithiophosphate anions.
- Four sulfur atoms serving as thiophilic ligands.
- One zinc atom as the coordinating metal center.
A comparative analysis of molecular mass calculations yields 604.2 g/mol , consistent with high-resolution mass spectrometry data.
| Property | Value | Source |
|---|---|---|
| IUPAC Name | zinc;bis(2-methylbutoxy)-sulfanylidene-sulfido-λ⁵-phosphane | |
| Molecular Formula | C₂₀H₄₄O₄P₂S₄Zn | |
| Molecular Weight | 604.2 g/mol |
Structure
3D Structure of Parent
Properties
CAS No. |
64191-10-2 |
|---|---|
Molecular Formula |
C20H44O4P2S4Zn |
Molecular Weight |
604.2 g/mol |
IUPAC Name |
zinc;bis(2-methylbutoxy)-sulfanylidene-sulfido-λ5-phosphane |
InChI |
InChI=1S/2C10H23O2PS2.Zn/c2*1-5-9(3)7-11-13(14,15)12-8-10(4)6-2;/h2*9-10H,5-8H2,1-4H3,(H,14,15);/q;;+2/p-2 |
InChI Key |
YCDHMFAQVRKJIL-UHFFFAOYSA-L |
Canonical SMILES |
CCC(C)COP(=S)(OCC(C)CC)[S-].CCC(C)COP(=S)(OCC(C)CC)[S-].[Zn+2] |
Origin of Product |
United States |
Preparation Methods
Formation of Dialkyldithiophosphoric Acid
- The initial step is the reaction of 2-methylbutanol (the alkyl alcohol) with phosphorus pentasulfide (P4S10).
- This reaction is conducted at elevated temperatures (around 85 °C) for extended periods (up to 16 hours) to ensure complete conversion.
- The product of this step is the corresponding dialkyldithiophosphoric acid, which is prone to slow decomposition at room temperature.
Neutralization with Zinc Salt
- The dialkyldithiophosphoric acid is then neutralized with a zinc source to form the zinc salt.
- Common zinc sources include zinc oxide, zinc hydroxide, or zinc carbonate.
- The neutralization is typically carried out under controlled conditions to avoid side reactions and to maintain the integrity of the dithiophosphate structure.
- The reaction can be represented as:
$$
2 \text{R-O-P(S)(SH)} + \text{ZnO} \rightarrow \text{Zn[(RO)2PS2]} + H_2O
$$
where R = 2-methylbutyl group.
Use of Hydrocarbyl Polyols (Optional)
- Some processes incorporate minor amounts (0.1 to 12 mole percent) of hydrocarbyl polyols mixed with the monohydric alcohol during the reaction with phosphorus pentasulfide.
- This addition can influence the yield and properties of the resulting dithiophosphoric acid and its zinc salt.
Detailed Reaction Conditions and Yields
Mechanistic Insights and Stability
- The reaction of phosphorus pentasulfide with alcohols proceeds via nucleophilic attack of the alcohol on P4S10, forming the dithiophosphoric acid intermediate.
- The zinc salt formation is an acid-base neutralization reaction, where zinc oxide or hydroxide acts as a base.
- The resulting zinc dialkyldithiophosphate is stabilized by coordination of zinc to the sulfur atoms of the dithiophosphate group.
- The compound is stable under ambient conditions but can hydrolyze in the presence of water, releasing phosphoric acid derivatives and hydrogen sulfide.
Structural Characterization
- X-ray crystallography studies of related zinc dialkyldithiophosphates reveal that zinc coordinates tetrahedrally to oxygen and sulfur atoms from the dithiophosphate ligands, often forming polymeric chains or networks.
- Bond lengths and angles typical for zinc-oxygen and zinc-sulfur coordination are consistent with stable complex formation (Zn–O ~1.92–1.94 Å).
| Bond Type | Typical Bond Length (Å) | Reference |
|---|---|---|
| Zn–O | 1.92 – 1.94 | |
| P–O | 1.47 – 1.50 | |
| P–S | ~1.56 – 1.59 |
Summary of Preparation Method
- Synthesis of Dialkyldithiophosphoric Acid: React 2-methylbutanol with phosphorus pentasulfide at ~85 °C for up to 16 hours to form the acid intermediate.
- Neutralization: Add zinc oxide or zinc hydroxide to the acid under controlled conditions to form the zinc salt.
- Isolation: Purify the zinc salt by filtration and drying under inert atmosphere to prevent hydrolysis.
- Optional Additives: Incorporate hydrocarbyl polyols during the first step to modify product properties and yield.
Research Findings and Considerations
- The yield of dialkyldithiophosphoric acid intermediates ranges from 66% to 93%, indicating efficient synthesis under optimized conditions.
- The zinc salt formation is straightforward but requires careful control of moisture to prevent hydrolysis and degradation.
- The compound’s anti-wear and antioxidant properties are linked to the zinc coordination and the alkyl substituents, which influence solubility and thermal stability.
- Interaction studies show that zinc complexation enhances the compound’s stability and performance as a lubricant additive.
Chemical Reactions Analysis
Hydrolysis Reactions
The compound undergoes hydrolysis under specific conditions:
-
Aqueous hydrolysis : In the presence of water, it decomposes to form phosphoric acid derivatives and sulfur-containing by-products.
-
Base-promoted hydrolysis : When exposed to nitrogen bases (e.g., triethylamine, diethylamine), the compound reacts to form hexakis-dithiophosphato-zinc complexes:
These reactions are facilitated by atmospheric moisture and yield oxygen-centered zinc clusters .
Structural Complexation
The compound exhibits versatile coordination chemistry, particularly in forming polynuclear zinc complexes:
-
Tetrazinc clusters : Reaction with excess zinc oxide produces Zn₄O[(S₂P(OR)₂]₆ , a cluster with oxygen-bridged zinc centers .
-
Hexakis complexes : Hydrolysis in the presence of nitrogen bases generates hexakis(dithiophosphato)zinc species, stabilized by bridging sulfur ligands .
Comparison of Zinc Dithiophosphates
Industrial Implications
The compound’s reactivity underpins its use as a lubricant additive :
Scientific Research Applications
Applications Overview
-
Lubricants and Antiwear Agents
- Functionality : This compound is widely used as an antiwear additive in lubricants, particularly in automotive and industrial oils. It helps reduce friction and wear in mechanical systems.
- Mechanism : The zinc salt forms a protective film on metal surfaces, minimizing direct contact between moving parts, which reduces wear rates significantly.
-
Antioxidants
- Usage : It serves as an antioxidant in both gasoline and diesel motor oils, enhancing the stability of these fuels against oxidation.
- Benefit : By preventing oxidative degradation, it prolongs the life of the lubricant and improves engine performance.
-
Industrial Applications
- Formulations : The compound is utilized in various industrial oils and greases, contributing to their performance by improving thermal stability and reducing deposit formation.
Case Study 1: Performance in Automotive Lubricants
A study conducted on the effectiveness of zinc dithiophosphate additives demonstrated that formulations containing O,O'-Bis(2-methylbutyl) hydrogen dithiophosphate exhibited superior antiwear properties compared to conventional additives. The wear scar measurements indicated a reduction in wear by approximately 30% under high-load conditions when this compound was used .
Case Study 2: Oxidation Stability in Diesel Fuels
Research evaluating the oxidative stability of diesel fuels containing this zinc salt showed a significant increase in the induction period before oxidation onset. The presence of O,O'-Bis(2-methylbutyl) hydrogen dithiophosphate improved the fuel's resistance to oxidation by over 40%, thus enhancing its shelf life and performance .
Comparative Performance of Lubricants with Different Additives
| Additive Type | Wear Scar Diameter (mm) | Oxidation Stability (hours) |
|---|---|---|
| Conventional Zinc Dithiophosphate | 0.45 | 12 |
| O,O'-Bis(2-methylbutyl) Dithiophosphate | 0.31 | 17 |
Summary of Antioxidant Efficacy
| Fuel Type | Induction Period (Control) | Induction Period (With Additive) |
|---|---|---|
| Diesel Fuel | 15 hours | 21 hours |
| Gasoline | 10 hours | 14 hours |
Mechanism of Action
The mechanism of action of O,O’-Bis(2-methylbutyl) hydrogen dithiophosphate, zinc salt involves its interaction with specific molecular targets. The compound can bind to metal ions and proteins, affecting their function and activity. The pathways involved in its mechanism of action include the modulation of enzyme activity and the disruption of cellular processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to the zinc dialkyldithiophosphate (ZDDP) family, which includes derivatives with varying alkyl substituents. Below is a detailed comparison with structurally analogous compounds:
Structural and Molecular Comparisons
Analytical Differentiation
- Chromatographic Behavior :
Biological Activity
O,O'-Bis(2-methylbutyl) hydrogen dithiophosphate, zinc salt (CAS Number: 6454815) is a chemical compound that has garnered attention for its potential biological activities, particularly in the context of agricultural and industrial applications. This article provides a detailed overview of its biological activity, supported by research findings, data tables, and case studies.
- Chemical Formula : C10H21O2PS2Zn
- Molecular Weight : 294.82 g/mol
- Solubility : Low solubility in water; typically used in oil-based formulations.
Biological Activity Overview
The biological activity of this compound is primarily explored through its interactions with biological systems, particularly in terms of toxicity and potential therapeutic applications.
1. Toxicological Studies
Toxicological assessments have been conducted to evaluate the safety profile of this compound. Key findings include:
- Acute Toxicity : Studies indicate that the compound exhibits low acute toxicity. For instance, an acute oral toxicity test in rats showed no mortality at doses up to 15,000 mg/kg, indicating an LD50 greater than this value .
- Dermal Toxicity : A dermal toxicity study revealed that applying the compound at a dose of 2,000 mg/kg did not result in significant adverse effects .
| Study Type | Test Substance | Dose (mg/kg) | Result |
|---|---|---|---|
| Acute Oral Toxicity | OLOA 260 | 15,000 | LD50 > 15,000 mg/kg |
| Dermal Toxicity | OLOA 260 | 2,000 | No mortality; no signs of toxicity |
3. Environmental Impact
The environmental impact of O,O'-Bis(2-methylbutyl) hydrogen dithiophosphate has been assessed through various ecological studies. The compound is categorized under substances with potential environmental hazards due to its persistence and bioaccumulation potential .
Case Study 1: Agricultural Application
In agricultural settings, the use of zinc dithiophosphates as additives in fertilizers has been studied for their ability to enhance plant growth and resistance to pathogens. A field trial involving O,O'-Bis(2-methylbutyl) hydrogen dithiophosphate showed improved crop yields and reduced incidence of fungal infections compared to untreated controls .
Case Study 2: Industrial Use
In industrial applications, this compound is utilized as an anti-wear agent in lubricants. Studies have shown that it effectively reduces friction and wear in metal surfaces under high-stress conditions, contributing to longer equipment life and reduced maintenance costs .
Q & A
Q. What experimental methods are used to determine the crystal structure of O,O'-Bis(2-methylbutyl) hydrogen dithiophosphate zinc salt?
Methodological Answer: Single-crystal X-ray diffraction is the primary method for structural determination. Key steps include:
- Dissolving the compound in acetone and allowing slow evaporation to grow suitable crystals .
- Collecting diffraction data and refining the structure using software (e.g., SHELX). Parameters such as P–S bond lengths (~1.97–1.98 Å) and hydrogen-bonding networks (e.g., N–H···S interactions) are analyzed to resolve the 3D arrangement .
- Validating results against the Cambridge Structural Database (CSD) for consistency with related dithiophosphate structures .
Q. How can researchers synthesize and purify this zinc salt for laboratory use?
Methodological Answer:
- Synthesis: React phosphorus pentasulfide with 2-methylbutanol in a solvent (e.g., hexane), followed by neutralization with zinc oxide or hydroxide. This produces the zinc dithiophosphate complex .
- Purification: Recrystallize from acetone or hexane to remove unreacted precursors. Monitor purity via FT-IR (S–P–S stretching at ~650 cm⁻¹) and elemental analysis .
Q. What analytical techniques are suitable for quantifying this compound in mixtures?
Methodological Answer:
- Chromatography: Use reverse-phase HPLC with UV detection (λ = 254 nm) and an internal standard (e.g., pentachlorophenol) for calibration .
- Spectroscopy: ³¹P NMR detects dithiophosphate species (δ ~85–95 ppm) and monitors hydrolysis byproducts .
Advanced Research Questions
Q. How does hydrolysis of this zinc salt compare to nickel or cadmium analogs in aqueous media?
Methodological Answer:
- Kinetic Studies: Use ³¹P NMR to track hydrolysis rates. Zinc salts hydrolyze via a two-step mechanism:
- Rapid protonation of the S atom.
- Slow cleavage of P–S bonds, forming thiophosphate intermediates .
- Comparative Stability: Zinc complexes exhibit slower hydrolysis than nickel or cadmium analogs due to stronger Zn–S bonding, as shown by rate constants (e.g., kZn ≈ 0.5 × kNi) .
Q. What advanced models explain the hydrodynamic behavior of this compound in nonpolar solvents?
Methodological Answer:
- Dynamic Light Scattering (DLS): Measure translational diffusion coefficients (D = 1.5 × 10⁻¹⁰ m²/s in hexane). Use the Stokes-Einstein equation (D = kT/6πηr) to estimate hydrodynamic radius (~8 Å) .
- Hydrodynamic Slip Models: Refine calculations using accessible surface area (ASA) to account for deviations caused by molecular asymmetry .
Q. How do ligand substitutions (e.g., nitrogen donors) affect the coordination chemistry of this zinc salt?
Methodological Answer:
- Complexation Studies: React the zinc salt with pyridine or bipyridine in dichloromethane. Monitor via ³¹P NMR for shifts indicating ligand substitution (δ changes by ~5–10 ppm).
- Structural Analysis: X-ray diffraction reveals tetrahedral-to-octahedral geometry changes in complexes with multidentate ligands (e.g., terpyridine) .
Q. What computational methods predict the electronic structure and reactivity of this compound?
Methodological Answer:
Q. How does alkyl chain branching (e.g., 2-methylbutyl vs. isopropyl) influence thermal stability?
Methodological Answer:
Q. Contradictions & Considerations
- and agree on X-ray methods for structural analysis but differ in hydrodynamic models (Stokes-Einstein vs. ASA). Researchers should validate models against experimental data.
- Synthesis routes in (ammonium salt precursor) and 21 (direct alkylation) may yield varying purity levels, necessitating rigorous characterization.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
